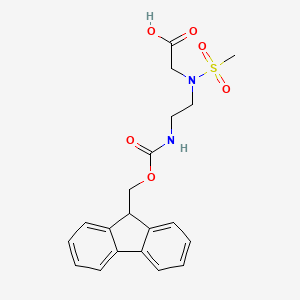

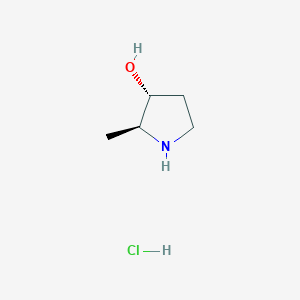

![molecular formula C9H12O4 B1403163 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one CAS No. 115215-91-3](/img/structure/B1403163.png)

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” has been reported . They were synthesized via a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies . For instance, the structure of “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” was analyzed using PMR spectrum .

Chemical Reactions Analysis

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . The structure–activity relationship was explored through the introduction of spirocyclic scaffolds .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-” have been reported .

Aplicaciones Científicas De Investigación

Role in Pheromone Synthesis and Insect Communication

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one and its derivatives, known as spiroacetals, are significant in the realm of entomology. Spiroacetals are integral components of insect secretions, particularly pheromones, facilitating crucial communication among species. For instance, certain spiroacetals function as aggregation pheromones in bark beetles or as repellents in other insect species. The study by Francke and Kitching (2001) extensively discusses the structures, distribution, and biosynthetic pathways of these compounds, emphasizing their ecological significance in insect behavior and interaction (Francke & Kitching, 2001).

Synthesis and Structural Analysis

The versatility of 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one as a bifunctional synthetic intermediate is well-documented. It serves as a crucial precursor in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Notably, Feng-bao (2006) elaborates on the optimized synthetic processes for this compound, underlining its industrial significance (Zhang Feng-bao, 2006). Additionally, the work by Josef et al. (2006) provides insight into the structural determination of specific isomers derived from 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one, underscoring the compound's relevance in structural and synthetic chemistry (K. Josef et al., 2006).

Application in Material Science

In the context of material science, derivatives of 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one find application in the development of novel materials. For example, Kurniawan et al. (2017) explore the synthesis of novel compounds from oleic acid, potentially serving as biolubricants, indicating the compound's utility in developing sustainable and environmentally friendly materials (Y. S. Kurniawan et al., 2017).

Crystallography and Structural Studies

The compound and its derivatives also play a pivotal role in crystallography and structural studies. Jiang and Zeng (2016) present the synthesis and crystal structure analysis of oxaspirocyclic compounds, providing valuable insights into molecular interactions and structural configurations (Jinhe Jiang & Wulan Zeng, 2016).

Mecanismo De Acción

Direcciones Futuras

Future research directions could include further structural modifications to develop potential imaging agents for σ1 receptors , and the development of selective dual TYK2/JAK inhibitors as clinical candidates . Additionally, Pd-catalyzed decarboxylative strategies for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones have been reported, suggesting potential future directions for the synthesis of related compounds .

Propiedades

IUPAC Name |

7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKYTFNTGDQSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=CO)C1=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)

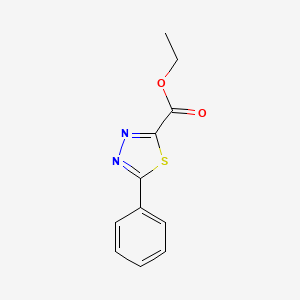

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)